4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde
Overview
Description
4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is a chemical compound that features an imidazole ring attached to a benzaldehyde moiety with a methoxy group at the 3-position
Mechanism of Action
Target of Action
The primary target of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in a variety of physiological and pathological processes. NO is a free radical that acts as a biological mediator in several processes, including neurotransmission, immune defense, and regulation of cell death .
Biochemical Pathways
The inhibition of iNOS can affect various biochemical pathways. As NO is involved in vasodilation, neurotransmission, and immune response, the modulation of its production can have downstream effects on these processes . .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with iNOS and the subsequent modulation of NO production. By potentially inhibiting iNOS, this compound could affect NO-mediated processes, leading to changes in vasodilation, neurotransmission, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and imidazole.
Reaction Conditions: The imidazole is reacted with 3-methoxybenzaldehyde under basic conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Catalysis: A catalyst such as copper(I) iodide may be used to facilitate the reaction.
Procedure: The mixture is heated to promote the formation of the desired product, which is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-(1H-imidazol-1-yl)-3-methoxybenzoic acid.
Reduction: 4-(1H-imidazol-1-yl)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Comparison with Similar Compounds
4-(1H-imidazol-1-yl)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-methoxybenzaldehyde: Lacks the imidazole ring, which significantly alters its chemical properties and applications.
4-(1H-imidazol-1-yl)-3-hydroxybenzaldehyde:
Uniqueness: 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is unique due to the presence of both the imidazole ring and the methoxy group, which confer distinct chemical properties and biological activities. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-imidazol-1-yl-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-6-9(7-14)2-3-10(11)13-5-4-12-8-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFARODQVUOAKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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